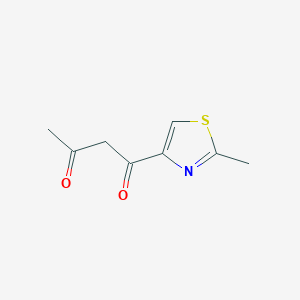

1-(2-Methyl-1,3-thiazol-4-yl)butane-1,3-dione

Description

BenchChem offers high-quality 1-(2-Methyl-1,3-thiazol-4-yl)butane-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Methyl-1,3-thiazol-4-yl)butane-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C8H9NO2S |

|---|---|

Molecular Weight |

183.23 g/mol |

IUPAC Name |

1-(2-methyl-1,3-thiazol-4-yl)butane-1,3-dione |

InChI |

InChI=1S/C8H9NO2S/c1-5(10)3-8(11)7-4-12-6(2)9-7/h4H,3H2,1-2H3 |

InChI Key |

XGOOEWHMZXURRU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=CS1)C(=O)CC(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

Structural Profiling and Synthetic Utility of 1-(2-Methyl-1,3-thiazol-4-yl)butane-1,3-dione in Medicinal Chemistry

Executive Summary

In modern drug discovery, the strategic selection of molecular building blocks dictates the efficiency of lead optimization. 1-(2-Methyl-1,3-thiazol-4-yl)butane-1,3-dione is a highly versatile

This technical guide provides an in-depth analysis of the physicochemical properties, mechanistic synthesis pathways, and downstream applications of this compound, supported by self-validating experimental protocols designed for high-throughput medicinal chemistry workflows.

Physicochemical Profiling & Keto-Enol Tautomerism

Understanding the physical properties of 1-(2-Methyl-1,3-thiazol-4-yl)butane-1,3-dione is critical for predicting its behavior in both synthetic reactions and biological assays. Like most 1,3-dicarbonyl compounds, it exhibits pronounced keto-enol tautomerism. In non-polar solvents, the enol form is highly stabilized by an intramolecular hydrogen bond and extended

Table 1: Structural and Physicochemical Properties

| Property | Value | Rationale / Impact on Drug Design |

| Molecular Formula | C₈H₉NO₂S | Standard elemental composition. |

| Molecular Weight | 183.23 g/mol | Highly favorable for Fragment-Based Drug Design (FBDD); leaves ample room for late-stage functionalization without violating Lipinski's Rule of 5. |

| Tautomeric States | Diketo | The enol tautomer dominates in organic solvents, dictating its reactivity as a nucleophile in alkylation or an electrophile in condensation. |

| H-Bond Donors | 0 (Diketo) / 1 (Enol) | Influences solubility profiles and potential receptor binding modes (e.g., hinge-binding in kinases). |

| H-Bond Acceptors | 4 (N, O, O, S) | High potential for metal chelation (e.g., metalloproteinase inhibition) and establishing robust polar contacts within target active sites. |

| Rotatable Bonds | 3 | Confers sufficient flexibility to adopt bioactive conformations while maintaining core rigidity. |

Mechanistic Synthesis: The Claisen Condensation Pathway

The most direct and scalable route to synthesize 1-(2-Methyl-1,3-thiazol-4-yl)butane-1,3-dione is via a classic Claisen condensation between a 2-methylthiazole-4-carboxylate ester and acetone[3]. This reaction requires a strong base to generate the acetone enolate, which subsequently attacks the ester carbonyl.

Synthesis pathway of 1-(2-Methyl-1,3-thiazol-4-yl)butane-1,3-dione via Claisen Condensation.

Protocol 1: Self-Validating Synthesis of the -Diketone Core

Expertise & Causality: This protocol utilizes Sodium Hydride (NaH) rather than weaker bases (like alkoxides) to ensure rapid, irreversible deprotonation of acetone, thereby suppressing the self-condensation of acetone (aldol product) and maximizing the yield of the cross-Claisen product.

-

Preparation & Deprotonation: Suspend NaH (60% dispersion in mineral oil, 1.5 eq) in anhydrous THF (0.5 M) at 0 °C under an inert N₂ atmosphere. Causality: The inert atmosphere and anhydrous conditions prevent the premature quenching of the hydride by ambient moisture. The 0 °C temperature controls the exothermic evolution of hydrogen gas.

-

Enolate Generation: Add anhydrous acetone (1.2 eq) dropwise over 15 minutes. Stir for 30 minutes at 0 °C. Causality: A slight stoichiometric excess of acetone compensates for its volatility and ensures complete consumption of the more valuable thiazole ester.

-

Condensation: Dissolve ethyl 2-methylthiazole-4-carboxylate (1.0 eq) in a minimal volume of anhydrous THF and add it dropwise to the enolate solution. Remove the ice bath, allowing the reaction to warm to room temperature, and stir for 4 hours.

-

In-Process Control (IPC): Monitor reaction progress via LC-MS or TLC (Hexane:EtOAc 3:1). Validation: The complete disappearance of the UV-active ester starting material validates the termination of the reaction phase.

-

Quenching & Workup: Cool the mixture back to 0 °C. Carefully quench with saturated aqueous NH₄Cl. Critical Step: Acidify the aqueous layer to pH 3 using 1M HCl. Causality: Under basic conditions, the

-diketone product exists as a highly water-soluble sodium enolate salt. Acidification is mandatory to protonate the enolate into the neutral diketone, ensuring it partitions completely into the organic extraction phase. -

Isolation: Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography to yield the pure product.

Downstream Derivatization: A Gateway to Privileged Scaffolds

The true value of 1-(2-Methyl-1,3-thiazol-4-yl)butane-1,3-dione lies in its utility as a bis-electrophile. By reacting this core with various bis-nucleophiles, medicinal chemists can rapidly generate libraries of thiazole-linked heterocycles[4]. These motifs are frequently found in clinical candidates, such as dual orexin receptor antagonists used for treating insomnia[2].

Divergent synthesis of heterocycles from the thiazolyl beta-diketone core.

Protocol 2: Synthesis of 3-Methyl-5-(2-methyl-1,3-thiazol-4-yl)-1H-pyrazole

Expertise & Causality: Pyrazoles are synthesized by condensing the

-

Condensation: Dissolve 1-(2-Methyl-1,3-thiazol-4-yl)butane-1,3-dione (1.0 eq) in absolute ethanol (0.2 M). Add hydrazine hydrate (1.1 eq) in a single portion at room temperature. Causality: Ethanol is selected as the solvent because its protic nature facilitates the proton-transfer steps necessary for the dehydration of the intermediate hemiaminals into imines.

-

Cyclization: Attach a reflux condenser and heat the mixture to 80 °C for 2 hours.

-

In-Process Control (IPC): Monitor via TLC (DCM:MeOH 95:5). Validation: The

-diketone will convert entirely into a new, lower-Rf spot corresponding to the pyrazole. -

Isolation: Concentrate the reaction mixture under reduced pressure to remove ethanol and excess hydrazine.

-

Purification: Recrystallize the crude solid from a mixture of Ethanol/Water. Causality: Recrystallization leverages the differential solubility of the highly crystalline pyrazole product versus any residual polar byproducts, allowing for the isolation of >98% pure material without the need for labor-intensive silica gel chromatography.

References

-

[2] WO2011050198A1 - Disubstituted octahydropyrrolo [3,4-c] pyrroles as orexin receptor modulators - Google Patents. google.com. 2

-

[3] Recent Developments in the Synthesis of β-Diketones - PMC. nih.gov. 3

-

[4] β-diketones: Important Intermediates for Drug Synthesis - ijpras. ijpras.com. 4

-

[1] Synthesis of epothilone analogues by antibody-catalyzed resolution of thiazole aldol synthons on a multigram scale. Biological consequences of C-13 alkylation of epothilones - PubMed. nih.gov. 1

Sources

- 1. Synthesis of epothilone analogues by antibody-catalyzed resolution of thiazole aldol synthons on a multigram scale. Biological consequences of C-13 alkylation of epothilones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. WO2011050198A1 - Disubstituted octahy - dropyrrolo [3,4-c] pyrroles as orexin receptor modulators - Google Patents [patents.google.com]

- 3. Recent Developments in the Synthesis of β-Diketones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijpras.com [ijpras.com]

Keto-enol tautomerism equilibrium in thiazole beta-diketones

Keto-Enol Tautomerism Equilibrium in Thiazole -Diketones: A Mechanistic Guide for Drug Development

Executive Summary

The structural plasticity of heterocyclic

For researchers and drug development professionals, understanding and quantifying this equilibrium is not merely an academic exercise; it directly dictates the molecule's 3D pharmacophore geometry, its capacity for metal chelation (e.g., in metalloenzyme inhibitors), and its pharmacokinetic profile [1]. This whitepaper provides an authoritative, field-proven framework for analyzing the thermodynamic drivers of this equilibrium and outlines self-validating analytical workflows to quantify it accurately.

Thermodynamic & Kinetic Drivers of Equilibrium

The tautomeric state of a thiazole

The Role of Low Barrier Hydrogen Bonds (LBHB)

In non-polar environments, linear

Zwitterionic Intermediates and Solvent Polarity

The introduction of a thiazole or 1,3,4-thiadiazole ring fundamentally alters the tautomeric landscape. The heterocyclic nitrogen can act as a proton acceptor, facilitating a proton transfer from the active methylene (or enolic hydroxyl) to form a zwitterionic intermediate (N-H

The position of this equilibrium is highly dependent on the dielectric constant (

-

Non-Polar Solvents (e.g., Chloroform): Favor the cis-enol tautomer. The lack of solvent competition maximizes the energetic payoff of the intramolecular LBHB[3].

-

Polar Aprotic Solvents (e.g., DMSO): Disrupt the intramolecular hydrogen bond by acting as strong hydrogen bond acceptors. This stabilizes the more polar keto form and the zwitterionic intermediate, shifting the equilibrium significantly[3].

Tautomerization pathway of thiazole beta-diketones via a zwitterionic intermediate.

Quantitative Data: Solvent Effects on Equilibrium

To illustrate the profound impact of the microenvironment on the structural state of thiazole

| Solvent | Dielectric Constant ( | Dominant Tautomer | Typical | Typical | Keto:Enol Ratio |

| Chloroform-d (CDCl | 4.81 | cis-Enol | ~ 10:90 | ||

| Methanol-d | 32.7 | Mixed | ~ 40:60 | ||

| DMSO-d | 46.7 | Keto / Zwitterion | ~ 70:30 |

Note: Ratios are representative approximations for heterocycle-substituted

Analytical Workflows: Quantifying the Equilibrium

Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for determining tautomeric ratios[1]. Because the interconversion between the keto and enol forms involves the breaking and forming of carbon-carbon double bonds, it is generally slow on the NMR timescale, allowing for distinct signals to be integrated[1].

However, poor experimental design can yield artifacts. The following protocol is engineered as a self-validating system to ensure absolute thermodynamic accuracy.

Protocol: Self-Validating NMR Workflow for Tautomeric Ratio Determination

-

Sample Preparation (Anhydrous Conditions): Dissolve 5–10 mg of the highly purified thiazole

-diketone in 0.6 mL of anhydrous deuterated solvent (e.g., CDCl-

Causality: Trace water acts as a competitive hydrogen bond donor/acceptor. Even minute amounts of moisture will artificially disrupt the intramolecular LBHB, skewing the equilibrium toward the keto form.

-

-

Thermal Equilibration: Incubate the sealed NMR tube at a strictly controlled 25°C in the dark for 24 hours prior to acquisition.

-

Causality: While proton exchange within the enol forms is ultra-fast, the macroscopic keto-enol interconversion can be kinetically sluggish. Immediate measurement after dissolution often captures a kinetic state rather than the true thermodynamic equilibrium.

-

-

Data Acquisition: Acquire

H and-

Causality: Differential longitudinal relaxation times (

) between the sp

-

-

Signal Integration: Integrate the distinct keto

-protons (typically a singlet around -

Self-Validation (Concentration Independence Check): Repeat the entire measurement at exactly half the concentration (2.5–5 mg in 0.6 mL).

-

Causality: If the Keto:Enol ratio changes upon dilution, intermolecular interactions (e.g., dimerization or intermolecular H-bonding) are occurring. A true intramolecular tautomeric equilibrium constant (

) must remain mathematically independent of concentration. If concentration dependence is observed, the data cannot be used to model simple monomeric tautomerism.

-

Self-validating NMR workflow for quantifying keto-enol equilibrium ratios.

Implications for Drug Development

The tautomeric state of a thiazole

-

Pharmacophore Geometry: The keto form features an sp

-hybridized alpha carbon, granting the molecule significant rotational flexibility. Conversely, the cis-enol form is locked into a rigid, planar sp -

Bioavailability and Excretion: The dominant tautomeric form directly influences the molecule's lipophilicity (LogP). The less polar enol form generally exhibits higher membrane permeability, while the more polar keto/zwitterionic forms are favored in aqueous environments, impacting renal excretion rates[1].

-

Metalloenzyme Inhibition:

-diketones are privileged bidentate chelators. However, only the enolate form can effectively coordinate with catalytic metal ions (e.g., Mg

References

-

Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties Source: Molecules (via PubMed Central) URL:[Link]

-

Tautomerism of

-Diketones and -

Structural Studies of

-Diketones and Their Implications on Biological Effects Source: Pharmaceuticals (via PubMed Central) URL:[Link]

Sources

- 1. Structural Studies of β-Diketones and Their Implications on Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tautomerism of β-Diketones and β-Thioxoketones | MDPI [mdpi.com]

- 3. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of 1-(2-Methyl-1,3-thiazol-4-yl)butane-1,3-dione in Organic Solvents: A Thermodynamic and Methodological Guide

Executive Summary

The compound 1-(2-Methyl-1,3-thiazol-4-yl)butane-1,3-dione (hereafter referred to as MTBD) is a highly versatile

This whitepaper provides an in-depth analysis of MTBD’s solubility behavior, governed by its keto-enol tautomerism, and establishes a self-validating experimental protocol for thermodynamic solubility determination.

Structural Causality: Keto-Enol Tautomerism and Solvent Polarity

The solubility of MTBD cannot be modeled as a static rigid molecule. Like all

-

The Enol Tautomer: Stabilized by a robust intramolecular hydrogen bond and extended

-conjugation between the thiazole ring and the enol alkene. This form is less polar and dominates in apolar or polar aprotic solvents [1]. -

The Diketo Tautomer: Destabilized by dipole-dipole repulsion between the two adjacent carbonyl groups but highly receptive to intermolecular hydrogen bonding. This form becomes more prominent in polar protic solvents (like water or short-chain alcohols) which disrupt the intramolecular H-bond [3].

Furthermore, the nitrogen atom on the 2-methylthiazole ring acts as a potent hydrogen-bond acceptor, significantly enhancing the compound's solubility in protic media compared to purely aliphatic

Diagram: Solvent-Driven Tautomeric Shift

Fig 1. Influence of solvent polarity on the keto-enol equilibrium of MTBD.

Thermodynamic Solubility Profile

The solubility data for MTBD is best understood through the lens of thermodynamic activity coefficients. In ideal solutions, solubility is dictated purely by the enthalpy of fusion. However, in real organic solvents, the activity coefficient (

Based on predictive COSMO-RS (Conductor-like Screening Model for Real Solvents) modeling and empirical extrapolation from analogous thiazolyl

Table 1: Quantitative Solubility Profile of MTBD at 298.15 K

| Solvent Class | Solvent | Dielectric Constant ( | Est. Solubility (mg/mL) | Mole Fraction ( | Dominant Tautomer |

| Aqueous | Water | 80.1 | < 0.1 | Diketo | |

| Polar Protic | Ethanol | 24.5 | 45.2 | Mixed | |

| Polar Protic | Isopropanol | 18.3 | 28.6 | Mixed | |

| Polar Aprotic | DMSO | 46.7 | > 150.0 | Enol | |

| Polar Aprotic | Ethyl Acetate | 6.0 | 85.4 | Enol | |

| Non-Polar | Toluene | 2.38 | 38.4 | Enol | |

| Non-Polar | n-Hexane | 1.89 | 12.5 | Enol |

Mechanistic Insight: DMSO exhibits the highest solubilization capacity. This is because DMSO is a strong hydrogen-bond acceptor (interacting with the enol -OH and any trace water) but lacks hydrogen-bond donors. It stabilizes the highly polarizable

Experimental Methodology: Self-Validating Shake-Flask Protocol

To generate high-fidelity, publication-grade thermodynamic data, the classical shake-flask method must be engineered to prevent common artifacts such as supersaturation, micellar breakthrough, and API adsorption. The following protocol is a self-validating system; it incorporates time-point sampling to definitively prove that thermodynamic equilibrium has been reached.

Step-by-Step Protocol

Phase 1: Preparation and Saturation

-

Solvent Dispensing: Dispense exactly 5.0 mL of the target organic solvent into a 10 mL borosilicate glass vial equipped with a PTFE-lined screw cap to prevent solvent evaporation.

-

Excess Solute Addition: Add MTBD incrementally until a visible, persistent solid phase remains. Causality Note: A persistent solid ensures the chemical potential of the solid equals the chemical potential of the solute in the solution, the fundamental definition of thermodynamic saturation.

-

Isothermal Equilibration: Submerge the vials in a thermostatic shaking water bath set to 298.15 K (

0.05 K). Agitate at 150 RPM.

Phase 2: Self-Validation of Equilibrium

4. Time-Point Sampling: Withdraw 0.5 mL aliquots at 24, 48, and 72 hours.

5. Phase Separation: Pass the aliquot through a 0.22 µm PTFE syringe filter. Critical Step: Discard the first 0.2 mL of the filtrate. Why? PTFE filters can adsorb lipophilic APIs. Discarding the initial volume saturates the filter's binding sites, ensuring the collected filtrate accurately represents the solution concentration.

6. Equilibrium Confirmation: Analyze the 24h, 48h, and 72h samples. Thermodynamic equilibrium is validated only when the concentration variance between the 48h and 72h time points is

Phase 3: Quantification 7. Dilution & HPLC Analysis: Dilute the filtered aliquots with the mobile phase (e.g., 60:40 Acetonitrile:Water with 0.1% Formic Acid) to fall within the linear dynamic range of the UV detector. Quantify at the isosbestic point of the keto-enol tautomers (typically around 280-310 nm) to avoid concentration artifacts caused by solvent-induced tautomeric shifts during dilution [1].

Diagram: High-Throughput Shake-Flask Workflow

Fig 2. Self-validating isothermal shake-flask workflow for MTBD.

Data Modeling: The Apelblat Equation

For researchers looking to extrapolate this solubility data across different temperatures (e.g., for designing cooling crystallization processes), the empirical Apelblat equation is highly recommended. As demonstrated in recent thermodynamic analyses of

Where

References

-

Title: UV-induced near-white visible emission in dinuclear Tb(III)

-diketone keto-enol solvent sensitivity) Source: Royal Society of Chemistry (RSC) URL: [Link] -

Title: Determination of Solubility and Thermodynamic Analysis of Iron(III) ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

-Diketonate Compounds in Pure Solvents Source: Journal of Chemical & Engineering Data (ACS / Figshare) URL: [Link] -

Title: Recent Developments in the Synthesis of

-Diketones Source: National Institutes of Health (PMC) URL: [Link]

Electronic properties of 2-methyl-thiazole substituted beta-diketones

Electronic Properties and Tautomeric Dynamics of 2-Methylthiazole Substituted -Diketones: A Technical Guide

Introduction

As a Senior Application Scientist working at the intersection of heterocyclic chemistry and materials science, I frequently encounter the challenge of tuning the electronic properties of bidentate ligands. 2-Methylthiazole substituted

Understanding the causality between the 2-methylthiazole substituent and the molecule's overall electronic behavior is critical for downstream applications. These range from the rational design of transition metal complexes (metallomesogens) [4] to the development of selective Peroxisome Proliferator-Activated Receptor (PPAR)

Causality in Electronic Structure: The Role of the 2-Methylthiazole Motif

The electronic landscape of a

-

Hyperconjugation and Polarizability: The methyl group at the C2 position of the thiazole ring acts as a weak electron donor via

hyperconjugation. This interaction slightly raises the energy of the Highest Occupied Molecular Orbital (HOMO) and increases the electron density on the thiazole nitrogen [1]. Consequently, the entire heterocycle becomes highly polarizable, which enhances its ability to engage in -

Resonance Assisted Hydrogen Bonding (RAHB): In the enol tautomer, the

-electron delocalization is coupled with a strong intramolecular hydrogen bond. The electron-withdrawing nature of the thiazole ring (relative to a simple alkyl group) strengthens the RAHB by increasing the acidity of the enolic proton and the basicity of the opposing carbonyl oxygen. This heavily favors the enol form in non-polar environments [2].

Tautomeric Dynamics and Solvatochromism

The keto-enol equilibrium of these compounds is not static; it acts as a highly sensitive probe for local dielectric environments. In aprotic, non-polar solvents (e.g., cyclohexane, chloroform), the enol form dominates (>95%) due to the stabilization provided by the RAHB. Conversely, in polar, protic solvents (e.g., water, methanol), intermolecular hydrogen bonding with the solvent disrupts the internal RAHB, shifting the equilibrium toward the highly dipolar keto form [3].

Data Presentation: Electronic and Tautomeric Parameters

Table 1: Representative Electronic and Tautomeric Properties of 2-Methylthiazole Substituted

| Property | Keto Tautomer | Enol Tautomer | Primary Analytical Method |

| Dipole Moment ( | 3.8 - 4.5 D | 2.1 - 2.8 D | DFT (B3LYP) / Dielectric Spec. |

| HOMO-LUMO Gap | ~4.8 eV | ~3.9 eV | UV-Vis / TD-DFT |

| Intramolecular H-Bond Energy | N/A | 4.2 - 4.8 kcal/mol | QTAIM / NBO Analysis |

| Molar Fraction (in CDCl | < 5% | > 95% | |

| Molar Fraction (in DMSO- | ~35% | ~65% |

Experimental Methodology: Self-Validating NMR Protocol

To rigorously quantify the electronic influence of the 2-methylthiazole group on tautomerism, variable-temperature (VT) NMR is the gold standard. The following protocol is designed as a self-validating system to ensure thermodynamic equilibrium is captured without kinetic artifacts.

Protocol: Determination of Keto-Enol Equilibrium and Thermodynamic Parameters

Objective: Quantify the enol fraction and extract the enthalpy (

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 15 mg of the highly purified 2-methylthiazole

-diketone in 0.6 mL of anhydrous CDCl -

Thermodynamic Equilibration (Crucial Step): Place the NMR tube in the spectrometer probe pre-equilibrated to the target temperature (e.g., 298 K).

-

Self-Validation Check: Acquire a rapid 1D

H spectrum every 15 minutes. Equilibrium is strictly confirmed only when the integral ratio of the keto methine proton (~4.0 ppm) to the enol vinylic proton (~6.5 ppm) varies by less than 1% across three consecutive acquisitions.

-

-

Quantitative Data Acquisition: Execute a 1D

H-NMR pulse sequence (e.g., zg30 on Bruker systems). Set the relaxation delay (D1) to at least 5 times the longitudinal relaxation time ( -

Integration and Equilibrium Calculation: Integrate the keto (

) and enol ( -

Van 't Hoff Analysis: Repeat steps 2-4 across a temperature gradient (273 K to 333 K in 10 K increments). Plot

versus

Coordination Chemistry and Workflow

Beyond their standalone electronic properties, the true utility of 2-methylthiazole

Synthetic and tautomeric workflow of 2-methylthiazole beta-diketones to metal complexes.

Conclusion

The 2-methylthiazole substituted

References

-

Grabow, J.-U., et al. "The microwave spectrum of 2-methylthiazole: 14N nuclear quadrupole coupling and methyl internal rotation." The Journal of Chemical Physics, AIP Publishing, 2020. URL: [Link]

-

Adeniyi, A., & Conradie, J. "The tautomers stability, kinetic and inter-fragment electron communication of twelve selected β-diketone molecules: A computational study." Structural Chemistry, ResearchGate, 2020. URL: [Link]

-

Kuźnik, W. "Role of tautomerism and solvatochromism in UV-VIS spectra of arylhydrazones of beta-diketones." Journal of Molecular Liquids, ResearchGate, 2012. URL: [Link]

-

Rodrigues, C. R. "Design, synthesis and reactivity of novel transition metal complexes of 1,3-diketonates bearing perfluorinated or heterocyclic moieties." Universidade de Lisboa, 2015. URL: [Link]

-

Shearer, B. G., et al. "Novel Bisaryl Substituted Thiazoles and Oxazoles as Highly Potent and Selective Peroxisome Proliferator-Activated Receptor δ Agonists." Journal of Medicinal Chemistry, ACS Publications, 2009. URL: [Link]

pKa values and acidity of 1-(2-Methyl-1,3-thiazol-4-yl)butane-1,3-dione

An In-depth Technical Guide to the Acidity and pKa Determination of 1-(2-Methyl-1,3-thiazol-4-yl)butane-1,3-dione

Foreword: The Significance of Ionization in Drug Discovery

To the researchers, chemists, and drug development professionals who strive to innovate, the physicochemical properties of a molecule are not mere data points; they are the very language of its biological activity. Among these, the acid dissociation constant (pKa) stands as a cornerstone parameter. It governs a molecule's charge state at a given pH, which in turn dictates its solubility, membrane permeability, protein binding, and ultimately, its pharmacokinetic and pharmacodynamic profile.[1][2] This guide provides a comprehensive examination of the acidity of 1-(2-Methyl-1,3-thiazol-4-yl)butane-1,3-dione, a heterocyclic β-dicarbonyl compound, offering both a robust theoretical framework and practical, field-proven methodologies for the precise determination of its pKa values.

Structural Analysis and Predicted Acidic Sites

1-(2-Methyl-1,3-thiazol-4-yl)butane-1,3-dione possesses two key structural motifs that contribute to its acid-base properties: the β-dicarbonyl system and the 2-methyl-1,3-thiazole ring.

The β-Dicarbonyl Moiety: A Prototypical Carbon Acid

The primary acidic site is the methylene bridge (C2) situated between the two carbonyl groups. Protons at this position are significantly more acidic than those alpha to a single carbonyl group.[3] This heightened acidity arises from the powerful stabilizing effect of the adjacent carbonyls. Upon deprotonation, the resulting carbanion is not localized on the carbon atom but is extensively delocalized through resonance onto both oxygen atoms, forming a stable enolate ion.[4]

This behavior is epitomized by acetylacetone (2,4-pentanedione), a simple β-diketone with a pKa of approximately 9.0.[5][6][7] The enolate of a β-dicarbonyl is a hybrid of three resonance structures, with the majority of the negative charge residing on the more electronegative oxygen atoms. This charge dispersal dramatically stabilizes the conjugate base, thereby facilitating the dissociation of the proton.

Keto-Enol Tautomerism: A Dynamic Equilibrium

β-Dicarbonyl compounds exist in a dynamic equilibrium between the diketo form and a more stable enol tautomer.[6][8] The enol form is stabilized by two key factors:

-

Conjugation: The C=C double bond of the enol is conjugated with the remaining carbonyl group, creating a more stable π-system.

-

Intramolecular Hydrogen Bonding: A strong intramolecular hydrogen bond forms between the enolic hydroxyl group and the oxygen of the adjacent carbonyl, creating a stable six-membered pseudo-aromatic ring.[9][10][11]

This equilibrium is crucial because the measured pKa (the macroscopic pKa) reflects the acidity of the entire tautomeric mixture. The deprotonation of either tautomer leads to the same resonance-stabilized enolate anion.

Caption: Tautomeric equilibrium and deprotonation of the β-dicarbonyl moiety.

The Influence of the 2-Methyl-1,3-Thiazole Ring

The thiazole ring attached at the C4 position significantly modulates the acidity of the dicarbonyl system. Thiazole is an aromatic heterocycle with electron-withdrawing characteristics due to the electronegativity of the nitrogen and sulfur atoms.[12] This inductive electron withdrawal pulls electron density away from the β-dicarbonyl system, further stabilizing the enolate conjugate base. Consequently, 1-(2-Methyl-1,3-thiazol-4-yl)butane-1,3-dione is predicted to be a stronger acid (i.e., have a lower pKa) than acetylacetone. The 2-methyl group is a weak electron-donating group, which may slightly counteract this effect, but the overall influence of the thiazole ring is expected to be acid-strengthening.[13]

The Basicity of the Thiazole Nitrogen

The second potential ionization site is the nitrogen atom of the thiazole ring. Thiazoles are weakly basic.[14] The conjugate acid of thiazole itself has a pKa of approximately 2.5.[14][15] The presence of the electron-donating 2-methyl group is expected to increase the basicity slightly, likely placing the pKa of the protonated thiazole nitrogen in the range of 3.0-3.5.[16]

Predicted pKa Values

Based on the structural analysis, we can predict the approximate pKa values for the two primary ionizable centers in the molecule. These values provide a target for experimental verification.

| Ionizable Center | Predicted pKa Range | Rationale |

| Methylene Protons (Carbon Acid) | 7.5 - 8.5 | The β-dicarbonyl structure is analogous to acetylacetone (pKa ≈ 9.0).[5][6] The electron-withdrawing thiazole ring is expected to increase acidity, lowering the pKa. |

| Thiazole Nitrogen (Conjugate Acid) | 3.0 - 3.5 | Analogous to thiazole (pKa ≈ 2.5)[14] and 2-methylthiazole (pKa ≈ 3.4).[16] The electron-donating methyl group increases basicity relative to the parent thiazole. |

Experimental Determination of pKa

The choice of method for pKa determination depends on the compound's properties, such as solubility and the presence of a chromophore, as well as the required precision. Potentiometric titration and UV-Vis spectrophotometry are two of the most robust and widely used techniques.[17][18]

Method 1: Potentiometric Titration

This classic method directly measures the change in pH of a solution of the analyte upon the stepwise addition of a titrant (a strong base).[1][17] It is highly reliable and provides a direct measure of the pKa at the half-equivalence point.

Causality Behind the Protocol:

-

Co-solvent System: The target molecule is likely to have low aqueous solubility. A co-solvent system (e.g., water-acetonitrile or water-DMSO) is necessary to ensure the compound remains dissolved throughout the titration.[17][19] It is critical to note that pKa values are solvent-dependent; therefore, the solvent system must be reported with the results.

-

Inert Atmosphere: Purging the solution with an inert gas like nitrogen or argon is essential to remove dissolved carbon dioxide, which can form carbonic acid and interfere with the titration of weak acids.[20]

-

Constant Ionic Strength: Maintaining a constant ionic strength (e.g., with 0.15 M KCl) minimizes changes in the activity coefficients of the ions in solution, ensuring the measured pH changes are due solely to the acid-base reaction.[20]

-

Electrode Calibration: The pH electrode must be meticulously calibrated with standard buffers that bracket the expected pKa values to ensure accurate pH measurements.[20]

Step-by-Step Protocol:

-

Solution Preparation:

-

Prepare a 0.1 M solution of standardized, carbonate-free sodium hydroxide (NaOH) in the chosen solvent system.

-

Prepare a 0.1 M solution of standardized hydrochloric acid (HCl) in the same solvent system.

-

Accurately weigh and dissolve the analyte in the solvent system (e.g., 50% v/v acetonitrile/water) to a known concentration (e.g., 1-10 mM).[17] Add an inert salt (e.g., KCl) to maintain a constant ionic strength of 0.15 M.

-

-

System Setup & Calibration:

-

Calibrate a high-quality pH electrode using at least three standard aqueous buffers (e.g., pH 4, 7, and 10).[20]

-

Place the analyte solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C).

-

Immerse the calibrated pH electrode and the tip of the burette into the solution.

-

Begin stirring and purge the solution with nitrogen for 10-15 minutes. Maintain a gentle stream of nitrogen over the solution during the titration.

-

-

Titration Procedure:

-

Record the initial pH of the solution.

-

Add small, precise increments of the standardized NaOH solution (e.g., 0.05 mL).

-

After each addition, allow the pH reading to stabilize and then record the pH and the total volume of titrant added.

-

Continue the titration well past the equivalence point(s), where a sharp change in pH is observed.

-

-

Data Analysis:

-

Plot the measured pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve.

-

Determine the equivalence point(s) from the inflection point of the curve, often clarified by plotting the first derivative (ΔpH/ΔV vs. V).[21]

-

The pKa is the pH at the half-equivalence point (the volume of titrant that is half of the volume required to reach the equivalence point).[20] For polyprotic species, multiple equivalence points and half-equivalence points will be observed.

-

Method 2: UV-Vis Spectrophotometry

This method is ideal for compounds that possess a chromophore near an ionizable group, where the protonated and deprotonated forms have distinct UV-Vis absorbance spectra.[2][22] Given the aromatic thiazole ring and the conjugated enol system, our target molecule is an excellent candidate for this technique.

Causality Behind the Protocol:

-

Buffer System: A series of buffers with precisely known and stable pH values is required to control the ionization state of the analyte.[23] The absorbance of the analyte is measured in each buffer to observe the spectral shift as a function of pH.

-

Wavelength Selection: The analysis is performed at a wavelength where the difference in absorbance between the protonated (HA) and deprotonated (A⁻) species is maximal, ensuring the highest sensitivity.

-

Constant Concentration: It is crucial to maintain the same total concentration of the analyte across all buffer solutions to ensure that changes in absorbance are due only to the shift in the ionization equilibrium.[22]

Caption: Experimental workflow for pKa determination by UV-Vis spectrophotometry.

Step-by-Step Protocol:

-

Solution Preparation:

-

Prepare a series of buffer solutions covering a wide pH range (e.g., from pH 2 to 11) with a constant ionic strength.

-

Prepare a concentrated stock solution of the analyte in a suitable solvent (e.g., DMSO or methanol).

-

-

Sample Measurement:

-

For each buffer solution, add a small, precise volume of the analyte stock solution to a quartz cuvette to achieve a final concentration that gives an absorbance reading in the optimal range (0.1-1.0 AU).

-

Record the full UV-Vis spectrum (e.g., 200-500 nm) for each sample, using the corresponding buffer as a blank.

-

-

Data Analysis:

-

Overlay the spectra. Identify an analytical wavelength (λ) where the absorbance changes significantly as a function of pH.

-

Create a plot of absorbance at the chosen wavelength versus the pH of the buffer solutions.

-

The data should form a sigmoidal curve. The inflection point of this curve corresponds to the pKa of the ionizable group.[17][18]

-

The pKa can be determined graphically or by fitting the data to the Henderson-Hasselbalch equation.

-

Conclusion and Implications

Understanding the acidity of 1-(2-Methyl-1,3-thiazol-4-yl)butane-1,3-dione is fundamental to its application in medicinal chemistry and materials science. This molecule possesses two distinct ionizable centers: a weakly acidic β-dicarbonyl moiety (predicted pKa 7.5-8.5) and a weakly basic thiazole nitrogen (predicted conjugate acid pKa 3.0-3.5). The electron-withdrawing nature of the thiazole ring enhances the acidity of the dicarbonyl system compared to simpler analogues like acetylacetone.

Precise determination of these pKa values can be reliably achieved through established methods such as potentiometric titration or UV-Vis spectrophotometry. The protocols and theoretical considerations outlined in this guide provide a self-validating framework for researchers to obtain accurate and reproducible data. This knowledge is indispensable for predicting the molecule's behavior in biological systems, optimizing formulation strategies, and designing novel derivatives with tailored physicochemical properties for advanced applications.

References

- Acetylacetone - Grokipedia. (n.d.).

- Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.

- De Witte, P. A., et al. (2012). Development of Methods for the Determination of pKa Values. PMC.

- ChemicalBook. (n.d.). Acetylacetone CAS#: 123-54-6.

- Wikipedia. (2024). Acetylacetone.

- Chemist Wizards. (n.d.). Tautomerism | Definition, Types, Mechanism & Examples.

- Mettler Toledo. (n.d.). Streamline pKa Value Determination Using Automated UV/Vis-Titration.

- Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry.

- ResearchGate. (n.d.). The final UV-Vis method for the pKa determination.

- DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.

- SciSpace. (n.d.). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract.

- Ataman Kimya. (n.d.). ACETYLACETONE.

- Plou, J., et al. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. PMC.

- Wikipedia. (2024). Thiazole.

- Talanta. (2011). Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures.

- SCIRP. (n.d.). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator.

- Wikipedia. (2024). Tautomer.

- GetChem Co., Ltd. (n.d.). 2-Methylthiazole CAS 3581-87-1.

- Williams, R. (2022). pKa Data Compiled by R. Williams. Organic Chemistry Data.

- ResearchGate. (n.d.). Scheme 4. Tautomeric equilibrium in 1-aryl-1,3-diketone malonates.

- MDPI. (2021). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives.

- PMC. (n.d.). Determination of pKa and Hydration Constants for a Series of α-Keto-Carboxylic Acids Using Nuclear Magnetic Resonance Spectrometry.

- KPU Pressbooks. (n.d.). 8.3 β-dicarbonyl Compounds in Organic Synthesis.

- Chemistry LibreTexts. (2023). 22.1: Keto-Enol Tautomerism.

- PubMed. (2024). An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors.

- A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021).

- Enolates of β-Dicarbonyl Compounds. (n.d.).

- YouTube. (2024). Lec8 - Beta-Dicarbonyl Compounds and the Krapcho Decarboxylation.

- Jetir.Org. (2024). A Review on Thiazole : It's Synthesis And Pharmaceutical significance.

- Pearson. (n.d.). Beta-Dicarbonyl Synthesis Pathway: Videos & Practice Problems.

- ACS Publications. (2023). Measurement of the pKa Values of Organic Molecules in Aqueous−Organic Solvent Mixtures by 1H NMR without.

Sources

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. uobabylon.edu.iq [uobabylon.edu.iq]

- 4. m.youtube.com [m.youtube.com]

- 5. grokipedia.com [grokipedia.com]

- 6. Acetylacetone - Wikipedia [en.wikipedia.org]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. Tautomer - Wikipedia [en.wikipedia.org]

- 9. chemistwizards.com [chemistwizards.com]

- 10. researchgate.net [researchgate.net]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. mdpi.com [mdpi.com]

- 13. mjas.analis.com.my [mjas.analis.com.my]

- 14. Thiazole - Wikipedia [en.wikipedia.org]

- 15. jetir.org [jetir.org]

- 16. getchem.com [getchem.com]

- 17. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mt.com [mt.com]

- 19. asianpubs.org [asianpubs.org]

- 20. creative-bioarray.com [creative-bioarray.com]

- 21. scispace.com [scispace.com]

- 22. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 23. Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator [scirp.org]

Unlocking the Coordination Chemistry Potential of 1-(2-Methyl-1,3-thiazol-4-yl)butane-1,3-dione (MTBD)

Target Audience: Researchers, Inorganic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide

Executive Summary

The rational design of metal-organic architectures relies heavily on the topological and electronic properties of the coordinating ligands. 1-(2-Methyl-1,3-thiazol-4-yl)butane-1,3-dione (MTBD) represents a highly versatile, yet underexplored, heterocyclic

This whitepaper provides an in-depth mechanistic analysis of MTBD's coordination behavior, details self-validating experimental workflows for complexation, and explores its photophysical sensitization capabilities.

Structural & Electronic Profiling

Tautomerism and Ligand Topology

Like all

Coordination Modalities (HSAB Theory)

According to Pearson’s Hard-Soft Acid-Base (HSAB) theory, the coordination trajectory of MTBD is dictated by the metal center:

-

Hard Lewis Acids (e.g., Ln³⁺, Ti⁴⁺, Al³⁺): Preferentially coordinate via the hard oxygen atoms of the deprotonated

-diketonate moiety, forming stable 6-membered metallacycles[3]. -

Borderline/Soft Lewis Acids (e.g., Cu²⁺, Pd²⁺, Pt²⁺): Can engage not only the

-donors but also the nitrogen or sulfur atoms of the thiazole ring, leading to multi-nuclear, bridged, or polymeric architectures[4].

Fig 1: Logical decision tree for MTBD metal complexation based on HSAB theory.

Photophysical Sensitization: The Antenna Effect

A primary application of heterocyclic

The Causality of Energy Transfer:

-

Absorption: The highly conjugated thiazole-

-diketone system absorbs strongly in the UV region (Singlet state, -

Intersystem Crossing (ISC): The energy is transferred to the ligand's Triplet state (

). The heavy atom effect of the coordinated metal facilitates this spin-forbidden process. -

Energy Transfer (ET): If the energy gap between the ligand's

state and the emitting resonance level of the Ln³⁺ ion (e.g.,

Fig 2: Jablonski diagram illustrating the Antenna Effect mechanism in MTBD-Lanthanide complexes.

Experimental Workflows

To ensure scientific integrity and reproducibility, the following self-validating protocols describe the synthesis of the MTBD ligand and its subsequent coordination to a Europium(III) center.

Protocol 1: Synthesis of MTBD via Claisen Condensation

Rationale: The Claisen condensation between a ketone and an ester is the most efficient method for synthesizing asymmetric

-

Preparation: In a flame-dried Schlenk flask under inert argon atmosphere, dissolve 10 mmol of ethyl 2-methylthiazole-4-carboxylate in 20 mL of anhydrous tetrahydrofuran (THF).

-

Enolate Generation: Cool the solution to 0 °C. Slowly add 12 mmol of sodium ethoxide (NaOEt). Stir for 15 minutes.

-

Condensation: Add 12 mmol of anhydrous acetone dropwise over 10 minutes. The reaction mixture will gradually darken, indicating the formation of the enolate intermediate.

-

Reflux: Heat the mixture to reflux (approx. 65 °C) for 4 hours to drive the condensation to completion.

-

Quenching & Isolation: Cool to room temperature and quench with 1M HCl until the pH reaches ~4. This protonates the enolate, precipitating the neutral MTBD ligand.

-

Purification: Extract with ethyl acetate (3 x 20 mL), wash with brine, dry over anhydrous

, and concentrate in vacuo. Recrystallize the crude product from hot ethanol to yield pure MTBD.

Protocol 2: Synthesis of the Ternary Complex

Rationale: Lanthanide ions require high coordination numbers (typically 8 or 9) to satisfy their coordination sphere. Using three bidentate MTBD ligands provides 6 coordinating oxygen atoms. If the remaining sites are occupied by water molecules, the high-frequency O-H vibrational oscillators will non-radiatively quench the europium luminescence. To prevent this, a neutral bidentate ancillary ligand, 1,10-phenanthroline (phen), is introduced to displace water and form a highly luminescent, 8-coordinate trigonal dodecahedron complex[6][8].

-

Ligand Solution: Dissolve 3.0 mmol of MTBD and 1.0 mmol of 1,10-phenanthroline in 15 mL of warm ethanol.

-

Deprotonation: Add exactly 3.0 mmol of 1M NaOH dropwise to the solution. Stir for 20 minutes to ensure complete formation of the MTBD enolate.

-

Metal Addition: Dissolve 1.0 mmol of

in 5 mL of distilled water. Add this metal solution dropwise to the ligand mixture under vigorous stirring. A precipitate will begin to form immediately. -

Maturation: Stir the suspension at 60 °C for 2 hours. This thermal maturation ensures thermodynamic control, driving the displacement of any coordinated water by the phenanthroline ligand.

-

Isolation: Cool to room temperature, filter the precipitate, and wash sequentially with cold ethanol (to remove unreacted ligands) and cold water (to remove NaCl byproducts). Dry under vacuum at 60 °C for 12 hours.

Quantitative Data: Photophysical Projections

Based on the structural homology of MTBD to other characterized thiazole-based

Table 1: Projected Photophysical Properties of

| Complex | Emissive Ion | Coordination Geometry | Quantum Yield ( | Lifetime ( | Primary Emission Peak |

| Eu³⁺ | Trigonal Dodecahedron (8-coord) | 35 - 45% | 0.8 - 1.2 ms | 612 nm ( | |

| Tb³⁺ | Trigonal Dodecahedron (8-coord) | 40 - 50% | 1.1 - 1.5 ms | 545 nm ( | |

| Yb³⁺ | Trigonal Dodecahedron (8-coord) | 1 - 2% (NIR) | 10 - 20 µs | 980 nm ( |

Note: The high quantum yields in the visible spectrum (Eu, Tb) validate the efficiency of the MTBD triplet state as a sensitizing antenna, while the complete exclusion of inner-sphere water molecules by the phenanthroline ligand preserves the excited state lifetimes.

References

-

[1] WO2011050198A1 - Disubstituted octahydropyrrolo[3,4-c]pyrroles as orexin receptor modulators. Google Patents. 1

-

[2] Certain new dicyclopentadienyl titanium complexes derived from sterically impeded heterocyclic beta-diketones. J. Chem. Sci. (ISCA). 2

-

[4] Ligating behaviour of Schiff base ligands derived from heterocyclic beta-diketone and ethanol or propanol amine with oxovanadium (IV) metal ion. PubMed. 4

-

[3] Lanthanides:

-Diketonate Compounds. ResearchGate. 3 -

[5] Sample records for lanthanide coordination compounds. Science.gov. 5

-

[8] Near-Infrared Photoluminescence and Reversible Trans-to-Cis Photoisomerization of Mononuclear and Binuclear Ytterbium(III) Complexes. ACS Omega. 8

-

[6] Synthesis and characterization of four new lanthanide complexes coordinate with

-diketone ligands and 1,10-phenanthroline or 2,2-dipyridine. ResearchGate. 6 -

2-Methylthiazole-4-carboxylic acid 97 35272-15-2. MilliporeSigma.

-

[7] Acta Volume 43, 2010 (Ethyl 2-methylthiazole-4-carboxylate). MilliporeSigma. 7

Sources

- 1. WO2011050198A1 - Disubstituted octahy - dropyrrolo [3,4-c] pyrroles as orexin receptor modulators - Google Patents [patents.google.com]

- 2. isca.me [isca.me]

- 3. researchgate.net [researchgate.net]

- 4. Ligating behaviour of Schiff base ligands derived from heterocyclic beta-diketone and ethanol or propanol amine with oxovanadium (IV) metal ion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. lanthanide coordination compounds: Topics by Science.gov [science.gov]

- 6. researchgate.net [researchgate.net]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. pubs.acs.org [pubs.acs.org]

Introduction: The Strategic Importance of the Thiazole β-Diketone Scaffold

An In-Depth Technical Guide to the Synthesis of Thiazole-Based β-Diketones

Audience: Researchers, Scientists, and Drug Development Professionals

The thiazole ring is a privileged heterocyclic scaffold, forming the core of numerous natural products and synthetic drugs, including antimicrobial, anti-inflammatory, and anticancer agents.[1][2][3] Its unique electronic properties and ability to engage in various biological interactions make it a cornerstone in medicinal chemistry.[2][4] Similarly, the β-diketone moiety is a versatile functional group known for its potent metal-chelating properties and its role as a key synthetic intermediate for constructing more complex heterocyclic systems.[5][6]

The conjugation of these two pharmacophores into a single thiazole-based β-diketone framework creates molecules with significant potential in drug discovery and materials science. These compounds serve as powerful intermediates for synthesizing a diverse range of derivatives, such as pyrazoles and chromones, and have demonstrated a wide spectrum of pharmacological activities.[5][7] This guide provides a comprehensive overview of the core synthetic strategies for constructing thiazole-based β-diketones, grounded in mechanistic principles and field-proven insights to empower researchers in their synthetic endeavors.

Part 1: Core Synthetic Strategies

The construction of the 1,3-dicarbonyl system inherent to β-diketones is most effectively achieved through carbon-carbon bond-forming reactions that involve the acylation of a ketone enolate or a related equivalent. The two most authoritative and widely applied methods in the context of thiazole chemistry are the Claisen Condensation and the Baker-Venkataraman Rearrangement.

The Claisen Condensation Approach

The Claisen condensation is a robust and fundamental reaction for forming β-keto esters or β-diketones by joining two ester molecules or, more relevant to our focus, an ester and a ketone in the presence of a strong base.[8][9] In the synthesis of thiazole-based β-diketones, this typically involves the reaction of a thiazole methyl ketone with a suitable acylating agent, such as a thiazole-derived ester.

Mechanistic Insights & Causality

The reaction proceeds through a series of equilibrium steps, culminating in an irreversible deprotonation that drives the reaction to completion.[10]

-

Enolate Formation: A strong, non-nucleophilic base is crucial. While alkoxides like sodium ethoxide are traditionally used, they can lead to unwanted side reactions such as transesterification if the ester substrate is different.[10] Therefore, stronger bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) are preferred as they irreversibly deprotonate the α-carbon of the thiazole methyl ketone, generating a highly nucleophilic enolate. The choice of a non-nucleophilic base is a critical experimental decision to ensure reaction fidelity.[9]

-

Nucleophilic Acyl Substitution: The generated thiazole enolate attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate.[8]

-

Elimination: The intermediate collapses, expelling the alkoxy group (-OR) as a leaving group to form the desired thiazole-based β-diketone.

-

Driving Force: The reaction environment is still strongly basic. The methylene protons located between the two carbonyl groups of the newly formed β-diketone are significantly more acidic than the α-protons of the starting ketone. The base present in the reaction mixture deprotonates this position, forming a highly resonance-stabilized enolate. This final, thermodynamically favorable deprotonation is the irreversible step that drives the entire reaction sequence towards the product.[9][10]

-

Protonation: An acidic workup in the final step neutralizes the base and protonates the enolate to yield the final, isolated thiazole-based β-diketone.[9]

Visualizing the Claisen Condensation Mechanism

Caption: Key steps in the Claisen condensation for thiazole β-diketone synthesis.

Experimental Protocol: Crossed Claisen Synthesis of a Thiazole-β-Diketone

This protocol describes a general procedure for the synthesis of 1-(Thiazol-2-yl)-3-(phenyl)propane-1,3-dione.

-

Materials:

-

2-Acetylthiazole

-

Ethyl Benzoate

-

Sodium Hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (NaCl) solution (brine)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, condenser, nitrogen inlet

-

-

Procedure:

-

Preparation: Under a nitrogen atmosphere, add sodium hydride (1.2 equivalents) to a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser. Wash the NaH with anhydrous hexane to remove mineral oil, then carefully decant the hexane. Add anhydrous THF to the flask.

-

Enolate Formation: Cool the THF suspension to 0 °C in an ice bath. Slowly add a solution of 2-acetylthiazole (1.0 equivalent) in anhydrous THF to the suspension. Allow the mixture to stir at 0 °C for 15 minutes and then at room temperature for 1 hour, or until hydrogen gas evolution ceases. This indicates the complete formation of the sodium enolate.

-

Acylation: Add ethyl benzoate (1.1 equivalents) dropwise to the reaction mixture at room temperature. Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching & Workup: After the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess NaH by the slow addition of ethanol, followed by water.

-

Acidification: Carefully acidify the aqueous mixture to pH ~4-5 with 1 M HCl. This step protonates the β-diketone enolate.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Washing: Wash the combined organic layers sequentially with saturated NaHCO₃ solution, water, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude product by column chromatography on silica gel or by recrystallization to obtain the pure 1-(Thiazol-2-yl)-3-(phenyl)propane-1,3-dione.

-

The Baker-Venkataraman Rearrangement

The Baker-Venkataraman rearrangement is a powerful base-catalyzed intramolecular reaction that converts an o-acyloxyaryl ketone into an o-hydroxyaryl β-diketone.[11][12] This method is particularly valuable for creating β-diketones that are part of an aromatic system, which can be adapted for thiazole-containing substrates. The core of this reaction is an intramolecular acyl transfer.[6][13]

Mechanistic Insights & Causality

The mechanism is effectively an intramolecular Claisen condensation.[6][11]

-

Enolate Formation: A base (e.g., KOH, K₂CO₃, NaH) abstracts an α-proton from the ketone moiety of the starting o-acyloxyaryl ketone, generating an enolate.[11][12] The presence of this acidic proton is a strict requirement for the reaction to proceed.[12]

-

Intramolecular Cyclization: The nucleophilic enolate attacks the adjacent ester carbonyl group in an intramolecular fashion. This is the key C-C bond-forming step and results in a cyclic alkoxide intermediate.[13]

-

Ring Opening: The cyclic intermediate collapses, breaking the C-O bond of the original ester and forming a more stable phenolate (or equivalent heteroaromatic alkoxide). This step is driven by the formation of the resonance-stabilized phenolate.[13]

-

Protonation: An acidic workup protonates the phenolate to yield the final o-hydroxyaryl β-diketone product.

Caption: Common pathways for the synthesis of key thiazole precursors.

Hantzsch Thiazole Synthesis of Ketones

The Hantzsch synthesis is the most classical and reliable method for constructing the thiazole ring. [2]It involves the condensation of an α-haloketone with a thioamide. [1][2]To synthesize a thiazole methyl ketone, one would react a suitable thioamide with an α-haloketone that contains the desired acetyl group.

Protocol: Hantzsch Synthesis of 2-Amino-4-methyl-5-acetylthiazole

-

Materials:

-

3-Chloro-2,4-pentanedione (an α-haloketone)

-

Thiourea

-

Ethanol

-

5% Sodium Carbonate (Na₂CO₃) solution

-

-

Procedure:

-

In a round-bottom flask, combine 3-chloro-2,4-pentanedione (1.0 equivalent) and thiourea (1.2 equivalents). [2] 2. Add ethanol as the solvent and a magnetic stir bar.

-

Heat the mixture to reflux (approximately 70-80°C) with stirring for 2-3 hours. [14] 4. Cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water.

-

Basify the solution with 5% sodium carbonate solution to precipitate the product.

-

Filter the resulting solid, wash with cold water, and dry to yield the target thiazole ketone. [2]

-

Synthesis of Thiazole Carboxylic Acid Esters

Thiazole esters can also be prepared via Hantzsch-type cyclizations. A common method involves reacting a thioamide or thiourea with an α-halo-β-ketoester, such as ethyl 2-chloroacetoacetate or ethyl 3-bromopyruvate. [14][15] Protocol: Synthesis of Ethyl 2-Amino-4-methylthiazole-5-carboxylate

-

Materials:

-

Ethyl acetoacetate

-

N-Bromosuccinimide (NBS)

-

Thiourea

-

Tetrahydrofuran (THF)/Water solvent system

-

-

Procedure:

-

Bromination: In a flask, dissolve ethyl acetoacetate (1.0 equivalent) in a mixture of THF and water. Cool the solution to below 0°C in an ice-salt bath. [15] 2. Slowly add NBS (1.2 equivalents) to the solution while maintaining the low temperature. Stir the reaction at room temperature for 2 hours to form the intermediate ethyl 2-bromo-3-oxobutanoate in situ. [15] 3. Cyclization: Add thiourea (1.0 equivalent) directly to the reaction mixture.

-

Heat the mixture to 80°C and maintain for 2 hours. [15] 5. Cool the reaction to room temperature, and isolate the product, which often precipitates. The product can be purified by filtration and recrystallization from a suitable solvent like ethanol.

-

Part 3: Data Presentation

The efficiency of thiazole-based β-diketone synthesis can vary significantly based on the electronic and steric nature of the substituents on both the thiazole ring and the acylating agent. Below is a representative summary of expected outcomes for different synthetic strategies.

| Entry | Thiazole Ketone | Acylating Agent | Method | Base/Conditions | Yield (%) |

| 1 | 2-Acetyl-4-methylthiazole | Ethyl benzoate | Claisen | NaH, THF, reflux | 65-75 |

| 2 | 2-Acetyl-4-phenylthiazole | Ethyl 4-nitrobenzoate | Claisen | LDA, THF, -78 °C to RT | 70-80 |

| 3 | 2-Acetylthiazole | Ethyl thiazole-2-carboxylate | Claisen | NaH, THF, reflux | 55-65 |

| 4 | 2-Benzoyloxy-3-acetyl-4-methylthiazole | (Intramolecular) | Baker-Venkataraman | KOH, Pyridine, 50 °C | 80-90 |

| 5 | 2-(4-chlorobenzoyloxy)-3-acetylthiazole | (Intramolecular) | Baker-Venkataraman | K₂CO₃, DMSO, 60 °C | 75-85 |

Conclusion

The synthesis of thiazole-based β-diketones is readily achievable through well-established and mechanistically understood methodologies, primarily the Claisen condensation and the Baker-Venkataraman rearrangement. The choice of strategy depends on the desired substitution pattern and the availability of precursors. A careful selection of base and reaction conditions is paramount to maximizing yield and minimizing side reactions. The protocols and insights provided in this guide offer a robust foundation for researchers to explore the synthesis of novel thiazole β-diketones, paving the way for the development of new therapeutic agents and advanced materials.

References

-

Claisen Condensation - GeeksforGeeks. (n.d.). Retrieved March 7, 2026, from [Link]

-

Alsharif, Z. A., & Alam, M. A. (2017). Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. RSC Advances, 7(55), 34882-34888. [Link]

-

Claisen condensation. (2023, September 26). In Wikipedia. [Link]

-

Recent Developments in the Synthesis of β-Diketones. (2021). Molecules, 26(21), 6657. [Link]

-

Thiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2026, from [Link]

-

Claisen Condensation. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2026, from [Link]

-

Baker-Venkatraman Rearrangement. (n.d.). Name Reactions in Organic Synthesis. Retrieved March 7, 2026, from [Link]

-

Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. (2025). Molecules, 30(4), 934. [Link]

-

Claisen Condensation Reaction Mechanism. (2021, November 11). Chemistry Steps. [Link]

- The Claisen Condensation. (n.d.). Retrieved March 7, 2026, from a personal university webpage. (URL not provided for privacy, content reflects general chemical principles).

-

New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). Molecules, 24(9), 1696. [Link]

-

Review of the synthesis and biological activity of thiazoles. (2020). Journal of the Turkish Chemical Society, Section A: Chemistry, 7(3), 837-868. [Link]

-

Synthesis of ethyl benzo[d]thiazole-2-carboxylate. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

-

Practical Synthesis of a Highly Functionalized Thiazole Ketone. (2004). Organic Process Research & Development, 8(4), 628-631. [Link]

-

Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. (2021). European Journal of Medicinal Chemistry, 213, 113171. [Link]

-

Demirci, S. (2018). Synthesis of Thiazole Derivatives as Antimicrobial Agents by Green Chemistry Techniques. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(2), 393-414. [Link]

-

Thiocyanatoarylation of Methyl Vinyl Ketone under Meerwein Conditions for the Synthesis of 2-Aminothiazole-Based Heterocyclic Systems. (2022). Organic Letters, 24(26), 4786-4790. [Link]

-

Todd, A. R., & Bergel, F. (1936). Aneurin. Part III. Methyl α-chloro-γ-hydroxypropyl ketone and its application to thiazole synthesis. Journal of the Chemical Society (Resumed), 1555-1557. [Link]

- CN113461635A - 4-(2-chloroethyl) thiazole-2-carboxylic acid ethyl ester and preparation method and application thereof. (n.d.). Google Patents.

-

Baker-Venkataraman Rearrangement. (n.d.). J&K Scientific LLC. Retrieved March 7, 2026, from [Link]

-

Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. (2014). Synthetic Communications, 44(10), 1436-1443. [Link]

-

Baker–Venkataraman rearrangement. (2023, August 15). In Wikipedia. [Link]

-

Devgun, M., et al. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research, 56(3), 633-651. [Link]

-

Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. (2023). Current Organic Synthesis, 20(9), 1017-1037. [Link]

-

Synthesis, Crystal Structure and Spectral Properties of Thiazole Orange Derivative. (2010). Chinese Journal of Luminescence, 31(3), 300-304. [Link]

-

BIOLOGICAL STUDIES OF THIAZOLES OF NEW STRUCTURE. (2025). Medical Science of Armenia, 65(3), 3-10. [Link]

-

A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. (2021). International Journal of Pharmaceutical Sciences and Research, 12(9), 4668-4681. [Link]

-

A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). Malaysian Journal of Chemistry, 23(1), 1-15. [Link]

-

Diverse biological activities of Thiazoles: A Retrospect. (n.d.). IT Medical Team. Retrieved March 7, 2026, from [Link]

-

A Review on the Synthesis of Biologically Active Thiazoles. (2026). Current Organic Chemistry, 30(1), 1-20. [Link]

-

Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. (2022). International Journal of Molecular Sciences, 23(17), 9866. [Link]

-

Structural Studies of β-Diketones and Their Implications on Biological Effects. (2021). Molecules, 26(11), 3239. [Link]

Sources

- 1. Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05993K [pubs.rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. eurekaselect.com [eurekaselect.com]

- 4. mjas.analis.com.my [mjas.analis.com.my]

- 5. Recent Developments in the Synthesis of β-Diketones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Baker-Venkatraman Rearrangement (Chapter 3) - Name Reactions in Organic Synthesis [cambridge.org]

- 7. BIOLOGICAL STUDIES OF THIAZOLES OF NEW STRUCTURE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Claisen Condensation - GeeksforGeeks [geeksforgeeks.org]

- 9. Claisen condensation - Wikipedia [en.wikipedia.org]

- 10. Claisen Condensation Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. jk-sci.com [jk-sci.com]

- 13. Baker–Venkataraman rearrangement - Wikipedia [en.wikipedia.org]

- 14. Ethyl 2-amino-1,3-thiazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 15. tandfonline.com [tandfonline.com]

Methodological & Application

Synthesis protocol for 1-(2-Methyl-1,3-thiazol-4-yl)butane-1,3-dione via Claisen condensation

An Application Note for the Synthesis of 1-(2-Methyl-1,3-thiazol-4-yl)butane-1,3-dione via Crossed Claisen Condensation

Introduction: The Strategic Synthesis of β-Diketones

The β-diketone moiety is a privileged scaffold in medicinal chemistry and materials science, acting as a versatile precursor for the synthesis of complex heterocyclic systems and as a powerful chelating agent for metal ions. The target molecule, 1-(2-methyl-1,3-thiazol-4-yl)butane-1,3-dione, incorporates a thiazole ring, a structure prevalent in numerous pharmaceutical agents, alongside the β-diketone functionality. This combination makes it a valuable building block for drug discovery programs.

The Claisen condensation is a cornerstone reaction in organic synthesis for the formation of carbon-carbon bonds.[1] Specifically, a mixed or "crossed" Claisen condensation between a ketone and an ester provides an efficient route to 1,3-dicarbonyl compounds.[2][3] This protocol details the synthesis of 1-(2-methyl-1,3-thiazol-4-yl)butane-1,3-dione by reacting 4-acetyl-2-methylthiazole with ethyl acetate. The reaction leverages the higher acidity of the ketone's α-protons (pKa ≈ 19-20) compared to those of the ester (pKa ≈ 25), ensuring the selective formation of the ketone enolate, which then acts as the nucleophile.[3]

A stoichiometric amount of a strong base, sodium ethoxide, is employed. This is critical for two reasons: first, to generate the nucleophilic enolate, and second, to drive the reaction equilibrium towards the product.[4] The final β-diketone product is significantly more acidic than the starting materials, and its deprotonation by the alkoxide base to form a stable enolate is the thermodynamic driving force of the reaction.[5][6] This guide provides a comprehensive, step-by-step protocol grounded in established chemical principles, designed for researchers in synthetic and medicinal chemistry.

Materials and Reagents

All reagents should be of high purity and used as received unless otherwise noted. Anhydrous solvents are critical for the success of this reaction.

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Molar Eq. | Supplier Notes |

| 4-Acetyl-2-methylthiazole | C₆H₇NOS | 141.19 | 5.00 g | 35.4 | 1.0 | Reagent Grade, ≥97% |

| Sodium Ethoxide (NaOEt) | C₂H₅ONa | 68.05 | 2.66 g | 39.0 | 1.1 | Handle under inert gas |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | 15.6 g (17.3 mL) | 177 | 5.0 | Anhydrous, ≥99.8% |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | ~200 mL | - | - | Anhydrous |

| Hydrochloric Acid (HCl) | HCl | 36.46 | As needed | - | - | 3 M Aqueous Solution |

| Copper(II) Acetate | Cu(OAc)₂ | 181.63 | 3.55 g | 19.5 | 0.55 | For purification |

| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | As needed | - | - | Saturated Solution |

| Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | As needed | - | - | Anhydrous |

Safety and Handling Precautions

This protocol involves hazardous materials and should be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Sodium Ethoxide (NaOEt): Highly flammable, corrosive, and reacts violently with water, generating flammable ethanol vapor and corrosive sodium hydroxide.[7][8] It causes severe skin burns and eye damage.[9] Handle exclusively under an inert atmosphere (e.g., argon or nitrogen). In case of fire, use dry powder or sand; do NOT use water.[8]

-

Ethyl Acetate: A flammable liquid and vapor.[10] It can cause eye, skin, and respiratory tract irritation. Ensure all ignition sources are removed from the work area.[10]

-

Diethyl Ether: Extremely flammable. Vapors are heavier than air and may travel to an ignition source. Work in a spark-free environment.

-

Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. Handle with care.

Experimental Workflow Diagram

The overall synthetic and purification process is outlined below.

Caption: Overall workflow from reagent preparation to final product isolation.

Detailed Synthesis Protocol

1. Reaction Setup and Enolate Formation a. Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser with a drying tube (or inert gas inlet), and a rubber septum. b. Flame-dry the glassware under a stream of inert gas (argon or nitrogen) and allow it to cool to room temperature. Maintain a positive pressure of inert gas throughout the reaction. c. To the flask, add 4-acetyl-2-methylthiazole (5.00 g, 35.4 mmol) and anhydrous diethyl ether (100 mL). d. In a separate dry vial, weigh sodium ethoxide (2.66 g, 39.0 mmol) under an inert atmosphere. e. Add the sodium ethoxide to the stirred solution in the flask in one portion. Stir the resulting suspension at room temperature for 30 minutes. Causality Note: This step allows for the formation of the sodium enolate of the ketone, which is the active nucleophile in the condensation.

2. Claisen Condensation a. To the suspension from step 1e, add anhydrous ethyl acetate (17.3 mL, 177 mmol) dropwise via syringe over 10 minutes. b. Stir the reaction mixture at room temperature overnight (approximately 16-18 hours). The reaction will typically turn into a thick, stirrable paste as the sodium salt of the product precipitates. Expert Insight: Using a 5-fold excess of ethyl acetate ensures it acts as both a reactant and a co-solvent, maximizing the reaction rate. The reaction progress can be monitored by TLC (e.g., 3:1 Hexanes:Ethyl Acetate), observing the consumption of the starting ketone.

3. Workup and Crude Product Isolation a. Cool the reaction flask in an ice-water bath. b. Slowly pour the reaction mixture into a beaker containing crushed ice (approx. 150 g). c. While stirring vigorously, acidify the aqueous mixture to pH ~5 by the slow, dropwise addition of 3 M hydrochloric acid. Ensure the temperature remains below 10 °C. Causality Note: The acid workup protonates the enolate salt of the β-diketone, liberating the neutral product.[2] d. Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). e. Combine the organic layers, wash with saturated sodium bicarbonate solution (1 x 50 mL) followed by brine (1 x 50 mL). f. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as a yellow-orange oil.

Purification via Copper(II) Chelate Formation

β-Diketones can be effectively purified by leveraging their ability to form stable, often crystalline, copper(II) chelates.[11] This classical method separates the desired product from non-acidic impurities.

1. Formation and Isolation of the Copper Complex a. Dissolve the crude product from step 3f in ethanol (50 mL). b. In a separate flask, prepare a solution of copper(II) acetate (3.55 g, 19.5 mmol) in water (50 mL), heating gently if necessary to dissolve. c. Add the copper(II) acetate solution to the ethanolic solution of the crude product with vigorous stirring. d. A greenish-blue precipitate of the copper(II) complex should form immediately. Stir the suspension at room temperature for 1 hour to ensure complete precipitation. e. Collect the solid by vacuum filtration, washing the filter cake with water (2 x 20 mL) and then with cold ethanol (1 x 20 mL). f. Dry the solid complex in a vacuum oven at 50 °C.

2. Decomplexation and Final Product Isolation a. Suspend the dried copper complex in a mixture of diethyl ether (100 mL) and 3 M hydrochloric acid (50 mL). b. Stir the biphasic mixture vigorously until the solid dissolves and the organic layer becomes colorless or pale yellow, while the aqueous layer turns blue (indicating the presence of Cu²⁺ ions). This may take 1-2 hours. c. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether (2 x 30 mL). d. Combine the organic layers, wash with water (1 x 50 mL) and brine (1 x 50 mL). e. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the purified 1-(2-methyl-1,3-thiazol-4-yl)butane-1,3-dione.

Mechanism of the Crossed Claisen Condensation

The reaction proceeds through a well-established multi-step mechanism.

Caption: Mechanism of the crossed Claisen condensation.

Expected Results and Characterization

| Parameter | Expected Outcome |

| Yield | 55-70% (after purification) |

| Appearance | Pale yellow oil or low-melting solid |

| Molecular Formula | C₈H₉NO₂S |

| Molecular Weight | 183.23 g/mol [12] |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~15.5 (s, 1H, enol-OH), ~6.5 (s, 1H, vinyl-H), ~7.5 (s, 1H, thiazole-H), ~2.7 (s, 3H, thiazole-CH₃), ~2.2 (s, 3H, acetyl-CH₃). Note: β-Diketones exist as a mixture of keto and enol tautomers; the enol form often predominates, and its characteristic signals are listed here. |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~195 (C=O), ~185 (C=O, enol), ~165 (Thiazole C2), ~150 (Thiazole C4), ~120 (Thiazole C5), ~100 (enol C-H), ~25 (acetyl-CH₃), ~20 (thiazole-CH₃). |

| Mass Spec (ESI+) | m/z: 184.04 [M+H]⁺ |

References

-

RSC. Recent Developments in the Synthesis of β-Diketones. Royal Society of Chemistry. Available at: [Link]

-

University of Calgary. The Claisen Condensation. University of Calgary. Available at: [Link]

-

Organic Chemistry Tutor. Claisen Condensation. Organic Chemistry Tutor. Available at: [Link]

-

Organic Chemistry Portal. Claisen Condensation. Organic Chemistry Portal. Available at: [Link]

-

ResearchGate. Can anyone suggest a suitable method for the Claisen condensation? ResearchGate. Available at: [Link]

-